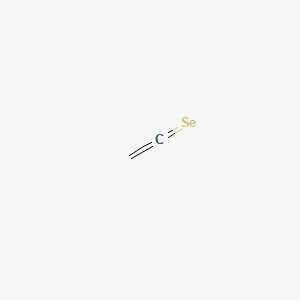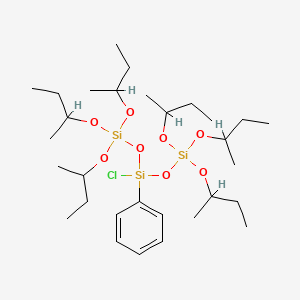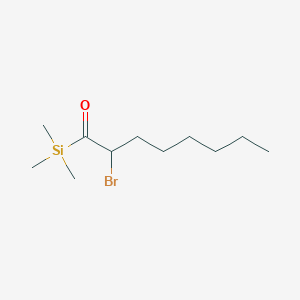
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and one fluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene can be achieved through visible light-mediated radical fluoromethylation. This method involves the activation of fluoroiodomethane via halogen atom transfer, facilitated by visible light and tris(trimethylsilyl)silane. The reaction conditions typically include the use of molecular sieves and dichloromethane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include fluorinated benzoic acids, methyl-substituted benzenes, and various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique physicochemical properties.
Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene exerts its effects involves the interaction of the fluoromethyl group with various molecular targets. The high electronegativity of fluorine can influence the compound’s binding affinity and metabolic stability. The pathways involved may include interactions with enzymes and receptors, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
- 1-(Chloromethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Bromomethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Hydroxymethyl)-2,3,4,5,6-pentamethylbenzene
Comparison: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of the fluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability compared to its chloromethyl, bromomethyl, and hydroxymethyl analogs. The fluorine atom’s high electronegativity and strong carbon-fluorine bond contribute to these enhanced properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
60035-99-6 |
|---|---|
Formule moléculaire |
C12H17F |
Poids moléculaire |
180.26 g/mol |
Nom IUPAC |
1-(fluoromethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17F/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 |
Clé InChI |
BXQHNGRORHDOGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)CF)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


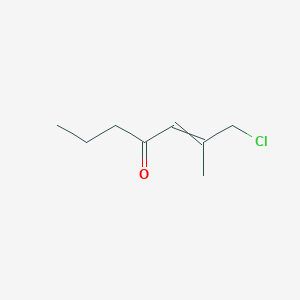
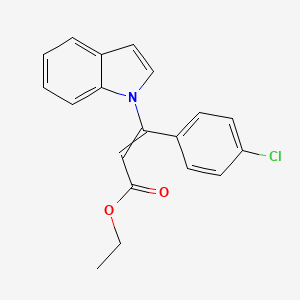
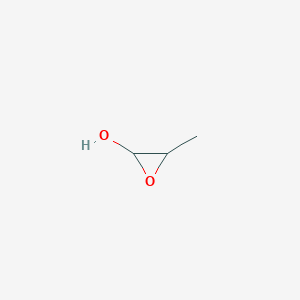
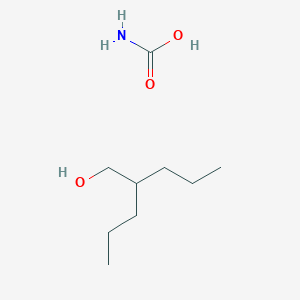
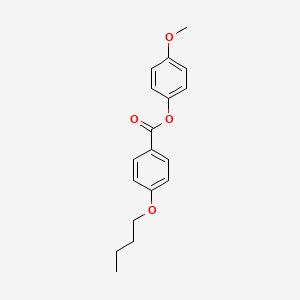

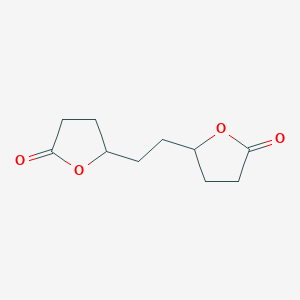
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
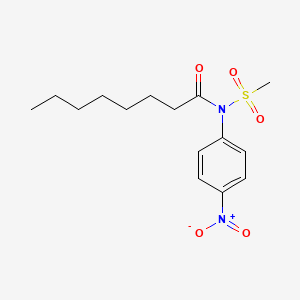
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)
